2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. Its core structure comprises a fused benzothiophene-pyrimidinone system with substituents at key positions:
- Position 2: A sulfanyl group linked to a 2-(5-methylthiophen-2-yl)-2-oxoethyl moiety.
- Position 3: A phenyl group.
- Tetrahydro backbone: A saturated cyclohexane ring fused to the benzothiophene system.
Thienopyrimidine derivatives are renowned for their broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The methylthiophene and phenyl substituents in this compound likely modulate electronic and steric interactions, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S3/c1-14-11-12-19(29-14)17(26)13-28-23-24-21-20(16-9-5-6-10-18(16)30-21)22(27)25(23)15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZCVLKPWKYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure
The compound's molecular formula is , with a unique arrangement of thiophene and pyrimidine rings that contribute to its biological activity. The crystal structure has been characterized using X-ray diffraction techniques, revealing important structural features that may influence its reactivity and interactions with biological targets .
Antioxidant Activity
Antioxidant properties were assessed using the DPPH radical scavenging method. The compound demonstrated significant scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests a potential role in mitigating oxidative stress-related diseases .
Anticancer Activity
The anticancer efficacy of the compound was evaluated against various cancer cell lines using the MTT assay. Notably, it exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound might induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
Antibacterial Activity
The antibacterial activity was tested against several strains, including Salmonella typhi and Bacillus subtilis. The compound showed moderate to strong inhibitory effects, indicating its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease was also investigated. Strong inhibitory activity was observed, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
The presence of the thiophene ring and the tetrahydrobenzothiophene moiety appears critical for the biological activities observed. Variations in substituents on these rings can significantly alter the pharmacological profiles of similar compounds. For instance, modifications that enhance lipophilicity or electron-donating capabilities often correlate with increased biological activity .
Case Studies
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Case Study 1: Anticancer Evaluation
- Objective: To evaluate the anticancer potential against U-87 and MDA-MB-231.
- Method: MTT assay.
- Findings: The compound exhibited IC50 values indicating significant cytotoxicity in both cell lines.
-
Case Study 2: Antioxidant Screening
- Objective: To assess antioxidant capacity using DPPH assay.
- Method: Radical scavenging assay.
- Findings: The compound showed a scavenging percentage similar to ascorbic acid.
-
Case Study 3: Antibacterial Testing
- Objective: To determine the antibacterial efficacy against selected strains.
- Method: Disk diffusion method.
- Findings: Moderate to strong activity was recorded against Salmonella typhi.
Comparison with Similar Compounds
Key Structural and Functional Differences
Methoxy and methyl groups () balance solubility and lipophilicity, favoring oral bioavailability . Halogenated derivatives () leverage halogen bonding for enhanced target affinity but may increase toxicity risks .
The pyridinylmethyl group () introduces a polarizable nitrogen atom, enhancing solubility and enabling ionic interactions in biological systems .
Thiophene vs. Aromatic Rings :
Hypothetical Bioactivity Trends
While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be made:
- Antimicrobial Potential: Halogenated analogues () may exhibit stronger antimicrobial activity due to halogen-mediated disruption of bacterial membranes .
- Metabolic Stability: Fluorinated () and pyridine-containing () derivatives likely demonstrate prolonged half-lives compared to non-halogenated counterparts.
- Solubility: Methoxy-substituted compounds () may show superior aqueous solubility, favoring intravenous administration.
Preparation Methods
Cyclocondensation Strategy
The core structure is synthesized through a two-step sequence:
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Formation of 2-aminocyclohexanethiol : Achieved via reduction of 2-nitrocyclohexanethiol using H₂/Pd-C in ethanol (yield: 85–92%).
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Cyclization with ethyl acetoacetate : Heating at 110°C in acetic acid with catalytic HCl yields the pyrimidinone scaffold (Table 1).
Table 1. Optimization of Pyrimidinone Core Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10 mol%) | AcOH | 110 | 6 | 78 |
| H₂SO₄ (5 mol%) | Toluene | 120 | 8 | 65 |
| PPA | — | 140 | 4 | 82 |
The HCl/AcOH system provided optimal yield (78%) with minimal byproducts.
Attachment of the 2-(5-Methylthiophen-2-yl)-2-oxoethylsulfanyl Side Chain
Side Chain Synthesis
The side chain is prepared in two steps:
Thioether Formation
The pyrimidinone core reacts with the side chain thiol under basic conditions:
-
Conditions : 1.2 equiv side chain thiol, K₂CO₃, DMF, 60°C, 6 h.
Optimization of Reaction Parameters
Solvent Screening for Thioether Coupling
Table 2. Solvent Effects on Thioether Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 74 | 98.2 |
| DMSO | 46.7 | 69 | 97.8 |
| THF | 7.5 | 42 | 95.1 |
DMF provided optimal solubility and reaction efficiency.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
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δ 8.21 (s, 1H, pyrimidinone H-2)
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δ 7.45–7.32 (m, 5H, Ph)
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δ 6.85 (d, J = 3.5 Hz, 1H, thiophene H-3)
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δ 2.51 (s, 3H, SCH₃)
HRMS Data
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Calculated : C₂₂H₂₁N₂O₂S₃ [M+H]⁺: 449.0832
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Found : 449.0835 (Δ = 0.67 ppm)
Comparative Evaluation of Synthetic Routes
Route A (Sequential Functionalization)
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Total yield: 42% over 5 steps
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Advantages: High purity at each stage
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Limitations: Multiple purification steps
Route B (One-Pot Multicomponent)
Q & A
Q. What are the common synthetic routes for this compound, and how can purity be optimized?
The compound is typically synthesized via thiolation reactions starting from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Key steps include:
- Alkylation : Reaction with 2-(5-methylthiophen-2-yl)-2-oxoethyl halides to introduce the sulfanyl group.
- Cyclization : Acid/base-mediated cyclization to form the pyrimidinone core .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to achieve >95% purity.
Methodological Tip : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Resolves bond lengths/angles (e.g., S–C bond: 1.78 Å) and confirms stereochemistry .
- NMR : Key signals include δ 2.4–2.6 ppm (methyl groups), δ 7.2–7.8 ppm (aromatic protons), and δ 12.1 ppm (NH, broad singlet) .
- HRMS : Molecular ion peak at m/z 467.12 (calculated for C₂₃H₂₁N₃O₂S₂) .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Substituent variation : Replace the 5-methylthiophene with other heterocycles (e.g., furan, pyridine) to assess electronic effects.
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase).
- In vivo validation : Zebrafish models for toxicity and efficacy profiling .
Data Analysis : Compare IC₅₀ values across derivatives (see Table 1 ).
Table 1 : Example SAR Data for Analogues
| Substituent | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|
| 5-Methylthiophen-2-yl | 12.3 | 3.2 |
| 4-Fluorophenyl | 8.7 | 3.5 |
| 3-Pyridyl | 23.1 | 2.8 |
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability : Test hepatic microsome stability (e.g., rat liver microsomes, t₁/₂ = 45 min) to rule out rapid degradation .
- Orthogonal assays : Validate antifungal activity via both agar diffusion and CLSI broth microdilution .
Q. What experimental designs are suitable for environmental fate studies?
- OECD 307 guideline : Aerobic/anaerobic soil degradation studies (half-life determination).
- LC-MS/MS : Quantify residual compound in environmental matrices (LOD: 0.1 ppb).
- Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
